1-环己基乙胺

描述

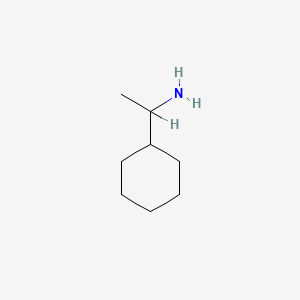

1-Cyclohexylethanamine, also known as (1-cyclohexylethyl)amine, is an organic compound with the molecular formula C8H17N . It is a chiral amine mainly used as a resolving agent for racemic compounds .

Molecular Structure Analysis

The molecular structure of 1-Cyclohexylethanamine consists of a cyclohexyl group attached to an ethylamine . The compound has a molecular weight of 127.227 Da .Physical And Chemical Properties Analysis

1-Cyclohexylethanamine has a density of 0.9±0.1 g/cm3, a boiling point of 174.6±8.0 °C at 760 mmHg, and a flash point of 52.2±0.0 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .科学研究应用

环境应用

- 环己烷降解:研究表明,细菌罗多球菌sp。EC1可以有效降解环己烷。它还可以降解其他碳氢化合物,如己烷,使其成为从环境中去除这些物质的潜在生物资源 (Lee & Cho, 2008)。

医学应用

镇痛和抗炎药:环己酮衍生物已被合成并评估其镇痛和抗炎活性。包括 1-环己基乙胺在内的这些化合物已显示出作为具有显着活性的非甾体抗炎药的潜力 (Liu et al., 2013)。

聚酰亚胺膜的化学改性:1,3-环己烷双(甲胺),一种相关化合物,已被用于改性聚酰亚胺膜。这种改性改善了输气性能并提高了增塑性,这在工业应用中具有重要意义 (Shao et al., 2005)。

环胺配合物在医学中的应用:环胺,包括环己烷衍生物,正在研究其在医学中的潜在应用。这包括治疗艾滋病和干细胞动员,以及使用放射性核素进行诊断 (Liang & Sadler, 2004)。

工业应用

多壁碳纳米管的合成:环己醇,一种与 1-环己基乙胺相关的化合物,已被用作多壁碳纳米管 (MWCNT) 合成中的碳前体。这种方法产生了高纯度 MWCNT,这在各种技术应用中很有价值 (Shirazi et al., 2011)。

含有环烷酮部分的多酮胺聚合物:已经开发了基于环烷酮的新型多酮胺聚合物以供工业使用。这些聚合物具有结晶度和导电性等特定性能,使其适用于各种工业应用 (Aly et al., 2002)。

安全和危害

作用机制

Target of Action

1-Cyclohexylethanamine, also known as 1-Cyclohexylethylamine, is a compound used in the synthesis of various pharmaceutical compounds Its role as a chiral building block suggests that it may interact with a variety of biological targets, contributing to the stereochemistry of the final product .

Mode of Action

The mode of action of 1-Cyclohexylethanamine involves its incorporation into the molecular structure of the desired compound, influencing its biological activity . The specific interactions with its targets and the resulting changes would depend on the particular pharmaceutical compound being synthesized.

Biochemical Pathways

Given its role in pharmaceutical synthesis, it can be inferred that it may influence a variety of biochemical pathways depending on the specific compound it is incorporated into .

Result of Action

The molecular and cellular effects of 1-Cyclohexylethanamine’s action would depend on the specific pharmaceutical compound it is incorporated into. As a chiral building block, it contributes to the stereochemistry of the final product, which can influence the compound’s biological activity .

属性

IUPAC Name |

1-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOPGDJMAJJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938494 | |

| Record name | 1-Cyclohexylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylethanamine | |

CAS RN |

4352-49-2, 5913-13-3, 17430-98-7, 54423-01-7 | |

| Record name | 1-Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-alpha-Cyclohexanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017430987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-cyclohexylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-Cyclohexylethylamine?

A1: The molecular formula for 1-Cyclohexylethylamine is C8H17N, and its molecular weight is 127.23 g/mol.

Q2: What spectroscopic data is available for characterizing 1-Cyclohexylethylamine?

A2: 1-Cyclohexylethylamine has been characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H, 13C, 11B, 19Sn): This technique provides information about the compound's structure, including the type and number of atoms and their connectivity. [, , ]

- FTIR and Raman Spectroscopy: These techniques identify functional groups and bonding interactions within the molecule. []

- UV/Vis Spectroscopy: This technique is used to study electronic transitions within the molecule, particularly in metal complexes with 1-Cyclohexylethylamine. []

- Circular Dichroism (CD) Spectroscopy: This technique is used to study chiral molecules and metal complexes containing 1-Cyclohexylethylamine, providing information about their absolute configuration and conformational changes. [, , , , , ]

Q3: Is 1-Cyclohexylethylamine chiral? How are its enantiomers separated?

A3: Yes, 1-Cyclohexylethylamine is chiral due to the presence of a stereogenic center at the carbon atom bonded to the amine group. Its enantiomers can be separated through:

- Diastereomeric Salt Formation: This involves reacting the racemic mixture with an enantiomerically pure acid, such as (R)-(-)-1-cyclohexylethylamine, to form diastereomeric salts with different physical properties, allowing for separation by techniques like crystallization. [, , , , , , , ]

- Chiral Chromatography: Techniques like HPLC employ chiral stationary phases to separate enantiomers based on their different interactions with the stationary phase. [, , , ]

Q4: How is 1-Cyclohexylethylamine used in asymmetric synthesis?

A4: 1-Cyclohexylethylamine is often employed as a chiral auxiliary in asymmetric synthesis.

- Ligand in Metal Complexes: When incorporated as a chiral ligand in metal complexes, it induces chirality at the metal center, enabling enantioselective catalysis, such as in Diels-Alder reactions. [, ]

Q5: What catalytic applications have been explored for 1-Cyclohexylethylamine-containing complexes?

A5: 1-Cyclohexylethylamine-containing metal complexes, particularly those with ruthenium, have been investigated for their catalytic activity in:

- Diels-Alder Reactions: These complexes demonstrate potential as enantioselective catalysts, promoting the formation of specific enantiomers of the Diels-Alder adducts. [, ]

Q6: How does the incorporation of 1-Cyclohexylethylamine affect material properties?

A6: Incorporation of 1-Cyclohexylethylamine into materials like hybrid organic-inorganic perovskites can induce:

- Chirality: The chiral nature of 1-Cyclohexylethylamine can be transferred to the material, resulting in chiral structures with potential applications in optoelectronics and nonlinear optics. [, ]

- Color Tunability: By varying the halide composition in lead-free perovskites, the optical properties, such as circular dichroism, can be tuned across a wide wavelength range. []

Q7: Have computational methods been applied to study 1-Cyclohexylethylamine and its derivatives?

A7: Yes, computational chemistry plays a role in understanding 1-Cyclohexylethylamine:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride](/img/structure/B3024857.png)

![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3024859.png)

![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)

![2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3024869.png)

![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3024874.png)